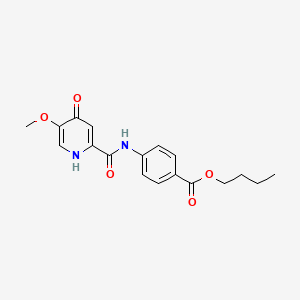![molecular formula C21H25NO4 B6561624 2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide CAS No. 1091123-85-1](/img/structure/B6561624.png)
2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide is an organic compound with a complex structure that includes a methoxyphenyl group, a phenyloxan group, and an acetamide group
Méthodes De Préparation
The synthesis of 2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide typically involves multiple steps. One common synthetic route includes the reaction of 2-methoxyphenol with an appropriate acylating agent to form an intermediate, which is then reacted with a phenyloxan derivative under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reactions and improve yields .
Analyse Des Réactions Chimiques
2-(2-Methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Applications De Recherche Scientifique
2-(2-Methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
2-(2-Methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide can be compared with other similar compounds, such as:
2-Methoxyphenyl isocyanate: Known for its use in amine protection/deprotection sequences.
2-(4-Formyl-2-methoxyphenoxy)acetamide: Another compound with a similar structure but different functional groups and applications.
Arylpiperazine derivatives: These compounds share some structural similarities and are studied for their interactions with alpha1-adrenergic receptors.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-24-18-9-5-6-10-19(18)26-15-20(23)22-16-21(11-13-25-14-12-21)17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGAIHPXRUNYLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561556.png)
![2-phenoxy-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561560.png)
![N-[(4-phenyloxan-4-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B6561572.png)
![N-[(4-phenyloxan-4-yl)methyl]cyclopentanecarboxamide](/img/structure/B6561578.png)
![2-chloro-6-fluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6561592.png)
![2,4-difluoro-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6561602.png)
![2-(2,4-dichlorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561607.png)
![4-(dimethylsulfamoyl)-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B6561612.png)
![2-(2-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561621.png)
![2-(4-fluorophenoxy)-N-[(4-phenyloxan-4-yl)methyl]acetamide](/img/structure/B6561628.png)
![2-(4-chlorophenoxy)-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}acetamide](/img/structure/B6561634.png)
![N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}adamantane-1-carboxamide](/img/structure/B6561636.png)
![2-chloro-4-fluoro-N-{[4-(4-methoxyphenyl)oxan-4-yl]methyl}benzamide](/img/structure/B6561641.png)
